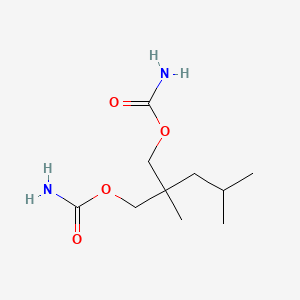
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone with isobutyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate typically involves the reaction of 2-isobutyl-2-methyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted propanediol compounds .
Scientific Research Applications
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential use as a muscle relaxant and sedative.
Industry: The compound is used in the production of polymers and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets in the body. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The compound acts on the central nervous system, modulating neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol dicarbamate: Known for its use as a muscle relaxant and sedative.
2-Isobutyl-1,3-propanediol dicarbamate: Exhibits similar central depressant and anticonvulsant activities.
Uniqueness
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to produce muscle relaxation and sedation with minimal side effects makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
25462-43-5 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)4-10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
InChI Key |
IOWQDCBHHGWKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


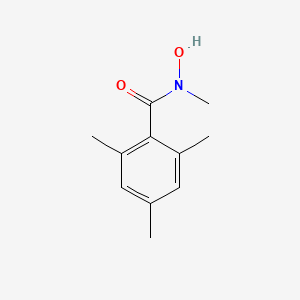
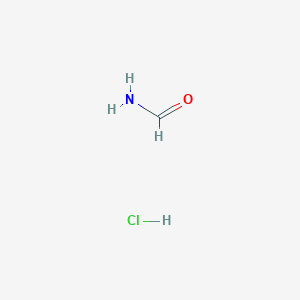
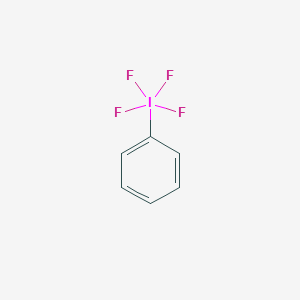
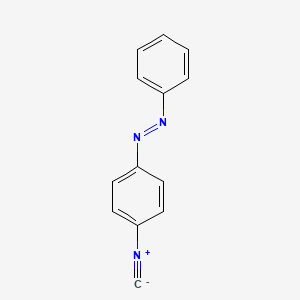
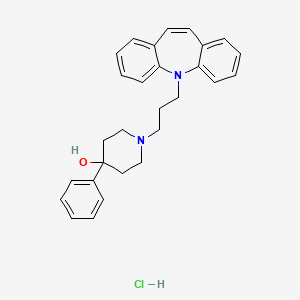
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
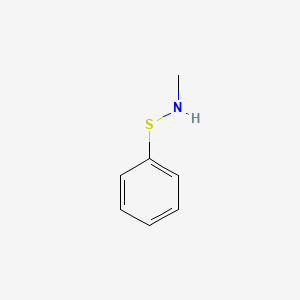
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)

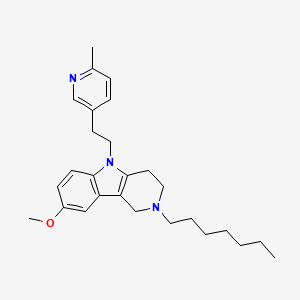

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
